![molecular formula C7H8BNO2 B595747 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1285533-08-5](/img/structure/B595747.png)

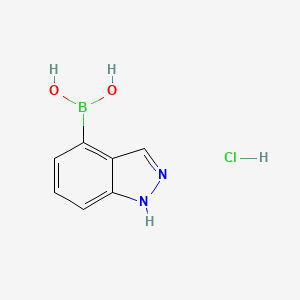

4-aminobenzo[c][1,2]oxaborol-1(3H)-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

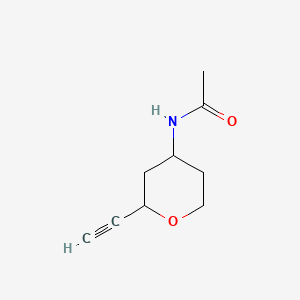

“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” is a compound that has been used in the synthesis of hydrogels for the treatment of incompressible bleeding . It has been conjugated with hyaluronic acid (HA-ABO) and DA-grafted alginate (Alg-DA) as the backbone components of the hydrogel .

Chemical Reactions Analysis

“4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” has been used in the synthesis of hydrogels . The excellent adhesion properties and self-healing properties of the materials reduced blood loss from 364.1 ± 52.4 mg to 129.4 ± 23.0 mg .

Aplicaciones Científicas De Investigación

Hemostatic Materials in Medicine

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol: has been explored for its potential use in the development of injectable hydrogels for hemostasis . These hydrogels can be crucial in controlling hemorrhage from deep, noncompressible wounds – a significant challenge in medical emergencies and battlefield medicine. The compound’s properties may contribute to the hydrogel’s ability to induce coagulation and promote wound healing.

Anticancer Agents Targeting Tumor Hypoxia

The compound is also being studied for its role in creating new boron-based heterocycles, such as benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles , which are potential anticancer agents targeting tumor hypoxia . These agents can inhibit the hypoxic conditions that promote cancer cell survival and metastasis, making them valuable in cancer therapy.

Design and Synthesis of Heterocyclic Compounds

In the field of organic chemistry, 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol serves as a precursor in the stereoselective synthesis of various heterocyclic compounds . These compounds have a wide range of applications, including the development of pharmaceuticals and advanced materials.

Direcciones Futuras

The future directions of “4-aminobenzo[c][1,2]oxaborol-1(3H)-ol” could involve its use in the synthesis of hydrogels for the treatment of incompressible bleeding . The combination of injectable hydrogels with advanced materials and innovative strategies to increase their biocompatibility and tune their degradation profile could be a potential research avenue .

Mecanismo De Acción

Target of Action

The primary target of 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol is phosphodiesterase (PDE)-4 . PDE-4 is an enzyme that plays a crucial role in inflammatory responses by regulating the levels of cyclic adenosine monophosphate (cAMP), a messenger molecule that transmits the effects of hormones like glucagon and adrenaline.

Mode of Action

4-Aminobenzo[c][1,2]oxaborol-1(3H)-ol acts as a potent inhibitor of PDE-4 . It binds to the catalytic domain of PDE-4, where its oxaborole moiety chelates with the catalytic bimetal center, overlapping with the phosphate of cAMP during the substrate hydrolysis process . This interaction extends into the adenine pocket, effectively inhibiting the enzyme’s activity .

Biochemical Pathways

By inhibiting PDE-4, 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol increases the levels of cAMP within cells . Elevated cAMP levels lead to the activation of protein kinase A (PKA), which then phosphorylates various target proteins, leading to reduced inflammation and immune responses . This includes the inhibition of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (IL)-23, IL-17, interferon-gamma (IFN-γ), IL-4, IL-5, IL-13, and IL-22 .

Pharmacokinetics

It is known that the compound can penetrate the skin and inhibit the transcription of certain interleukins .

Result of Action

The inhibition of PDE-4 by 4-aminobenzo[c][1,2]oxaborol-1(3H)-ol leads to a decrease in the production of pro-inflammatory cytokines . This results in reduced inflammation and immune responses, which can be beneficial in the treatment of skin diseases like psoriasis and atopic dermatitis .

Propiedades

IUPAC Name |

1-hydroxy-3H-2,1-benzoxaborol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO2/c9-7-3-1-2-6-5(7)4-11-8(6)10/h1-3,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJIWOQDMNIQCD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(C2=C(CO1)C(=CC=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.96 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate](/img/structure/B595668.png)

![4-Azatricyclo[2.2.1.0~2,6~]heptane-1-carbaldehyde](/img/structure/B595674.png)

![N,N'-Bis[[4-(2-propen-1-yloxy)phenyl]methylene]-1,4-benzenediamine](/img/structure/B595683.png)